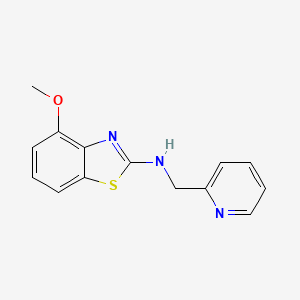

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS No.: 1105195-04-7

Cat. No.: VC2786742

Molecular Formula: C14H13N3OS

Molecular Weight: 271.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105195-04-7 |

|---|---|

| Molecular Formula | C14H13N3OS |

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) |

| Standard InChI Key | VBRPAYYDQJESTE-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |

| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |

Introduction

Structural Characteristics

Chemical Identity

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine belongs to the benzothiazole family of compounds, which are characterized by a benzene ring fused with a thiazole ring forming a bicyclic heterocyclic system. This particular compound features three key structural components: a benzothiazole core, a methoxy group at position 4, and a pyridin-2-ylmethyl group attached through an amine linkage at position 2 of the benzothiazole .

The compound is identified by several standardized chemical identifiers that facilitate its recognition in chemical databases and literature searches. These identifiers are crucial for unambiguous compound identification in scientific research.

| Identifier Type | Value |

|---|---|

| CAS Number | 1105195-04-7 |

| Molecular Formula | C14H13N3OS |

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |

| InChI | InChI=1S/C14H13N3OS/c1-18-11-6-4-7-12-13(11)17-14(19-12)16-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) |

| InChIKey | VBRPAYYDQJESTE-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |

The structural characteristics of this compound contribute significantly to its biological properties and potential applications in medicinal chemistry. The benzothiazole core provides a rigid scaffold that can interact with various biological targets, while the methoxy and pyridinylmethyl groups offer possibilities for hydrogen bonding and other non-covalent interactions with biomolecular targets .

Structural Comparison with Related Compounds

When examining the structural features of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, it is valuable to compare it with structurally related compounds to understand the significance of its specific substitution pattern:

These structural variations among related benzothiazole derivatives illustrate how minor modifications can potentially lead to significant differences in biological activity profiles, highlighting the importance of structure-activity relationship studies in this compound class.

Physical and Chemical Properties

Physical Properties

The physical properties of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine are important for understanding its behavior in biological systems and its handling in laboratory settings. Based on its structure and comparable benzothiazole derivatives, several physical properties can be described:

| Property | Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Appearance | Crystalline solid (exact color not specified in available data) |

| Molecular Weight | 271.34 g/mol |

| Solubility | Expected to be soluble in organic solvents (DMSO, methanol, dichloromethane); limited water solubility |

| LogP (predicted) | Moderately lipophilic due to aromatic rings balanced by polar nitrogen and oxygen atoms |

These physical properties influence how the compound interacts with biological systems, particularly its absorption, distribution, and cellular penetration capabilities, which are critical factors for its potential therapeutic applications .

Chemical Properties and Reactivity

The chemical properties and reactivity of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine are determined by its functional groups and structural features:

-

The methoxy group (-OCH3) at position 4 of the benzothiazole ring:

-

Acts as an electron-donating group

-

Increases electron density in the aromatic ring

-

Potential site for demethylation reactions

-

-

The secondary amine linkage (-NH-):

-

Can function as a hydrogen bond donor

-

Undergoes typical amine reactions (acylation, alkylation)

-

Contributes to the compound's basicity

-

-

The pyridine ring:

-

Contains a basic nitrogen atom (electron pair acceptor)

-

Can participate in coordination with metal ions

-

Undergoes electrophilic substitution reactions less readily than benzene

-

-

The benzothiazole core:

-

Sulfur atom can undergo oxidation

-

C=N bond can participate in various reactions

-

Aromatic system can undergo typical aromatic substitution reactions

-

These functional groups enable the compound to engage in various chemical reactions, including oxidation-reduction reactions, nucleophilic and electrophilic substitutions, and acid-base interactions. The presence of multiple hydrogen bond donors and acceptors (NH, N, O, S) contributes to its ability to interact with biological targets through non-covalent interactions .

Synthesis Methods

Reaction Conditions and Considerations

The reaction conditions for synthesizing 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine require careful control to ensure high yield and purity:

| Reaction Step | Reagents | Conditions | Considerations |

|---|---|---|---|

| Benzothiazole core formation | 4-methoxyaniline, thiourea or derivatives, oxidizing agent | Acidic conditions, elevated temperature (80-150°C), 3-6 hours | Proper temperature control to minimize side reactions and decomposition |

| N-alkylation | 4-methoxy-2-aminobenzothiazole, 2-(chloromethyl)pyridine, base (K2CO3) | 50-80°C, polar aprotic solvent, 6-24 hours | Choice of base and solvent impacts selectivity and yield; excess alkylating agent may lead to overalkylation |

| Purification | Recrystallization solvents or chromatographic materials | Depends on specific method | Selection of appropriate purification method is crucial for obtaining high-purity product |

The synthesis of this compound requires attention to reaction stoichiometry, temperature control, and reaction time to maximize yield and minimize the formation of byproducts. The choice of base and solvent in the N-alkylation step is particularly important to ensure selective mono-alkylation at the desired position .

Alternative Synthetic Routes

Alternative synthetic routes for obtaining 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine may include:

-

Direct reaction of 2-chloro-4-methoxybenzothiazole with 2-(aminomethyl)pyridine:

-

This approach involves nucleophilic aromatic substitution

-

Typically requires elevated temperatures and potentially a catalyst

-

May offer a more direct route in some cases

-

-

Palladium-catalyzed coupling approaches:

-

Using modern cross-coupling methodologies

-

Potentially offering milder conditions and higher selectivity

-

May be more suitable for scale-up and industrial applications

-

These alternative approaches highlight the versatility of synthetic organic chemistry in accessing this valuable benzothiazole derivative through different reaction pathways, each with its own advantages and limitations.

Biological Activities

Anticancer Properties

One of the most significant aspects of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is its reported anticancer activity. Recent studies have indicated that this compound exhibits promising anticancer properties, making it a potential candidate for cancer drug development.

The anticancer activity of benzothiazole derivatives like 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is thought to operate through multiple mechanisms, which may include:

-

Inhibition of specific enzymes critical for cancer cell proliferation

-

Induction of apoptosis (programmed cell death) in cancer cells

-

Interference with cellular signaling pathways involved in cancer progression

-

Disruption of microtubule dynamics affecting cell division

-

Inhibition of angiogenesis (formation of new blood vessels that supply tumors)

Structure-Activity Relationships in Anticancer Activity

Understanding the structure-activity relationships (SAR) is crucial for optimizing the anticancer activity of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. By comparing it with structurally related compounds that have documented biological activities, several key structural features appear to influence anticancer properties:

-

The methoxy substituent at position 4:

-

Contributes to the electronic properties of the benzothiazole ring

-

May enhance binding to specific biological targets

-

Could influence cellular uptake and distribution

-

-

The position of the nitrogen in the pyridine ring:

-

The 2-position (as in this compound) versus 3-position (as in related derivatives) can significantly impact biological activity

-

Affects the spatial orientation of the molecule when binding to targets

-

Influences hydrogen bonding patterns with receptor sites

-

-

The presence of the methylene linker between the pyridine and the amine:

-

Provides conformational flexibility

-

Enables optimal positioning for target binding

-

Could affect metabolic stability

-

These structure-activity insights suggest potential directions for further structural modifications to enhance anticancer activity or improve other pharmacological properties.

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Several spectroscopic techniques provide complementary information about the compound's structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

-

Methoxy protons (singlet, approximately δ 3.8-4.0 ppm)

-

Methylene protons connecting the pyridine to the amine (singlet, approximately δ 4.5-4.7 ppm)

-

N-H proton (broad singlet, variable position depending on conditions)

-

Aromatic protons from both the benzothiazole and pyridine rings (complex multiplets in the δ 6.5-8.5 ppm region)

13C NMR spectroscopy would show signals for:

-

Methoxy carbon (approximately δ 55-60 ppm)

-

Methylene carbon (approximately δ 45-50 ppm)

-

Aromatic carbons (multiple signals in the δ 110-160 ppm region)

-

Characteristic C=N carbon of the benzothiazole (approximately δ 165-170 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

-

N-H stretching (approximately 3300-3400 cm-1)

-

Aromatic C-H stretching (3000-3100 cm-1)

-

Methoxy C-H stretching (2800-2900 cm-1)

-

C=N stretching (1600-1650 cm-1)

-

C-O-C stretching (1200-1250 cm-1)

-

Aromatic ring vibrations (1400-1600 cm-1)

UV-Visible Spectroscopy

UV-visible spectroscopy would show absorption maxima characteristic of the benzothiazole chromophore and the pyridine ring, typically in the 280-320 nm range, with specific peaks dependent on the solvent used for analysis .

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine:

-

Molecular ion peak at m/z 271, corresponding to the molecular weight

-

Fragment ions might include:

-

Loss of the methoxy group (m/z 240)

-

Cleavage of the C-N bond between the benzothiazole and pyridinylmethyl groups

-

Fragments corresponding to the benzothiazole core and the pyridinylmethyl moiety

-

High-resolution mass spectrometry would confirm the exact mass and molecular formula, providing additional confirmation of the compound's identity .

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and for its identification in mixtures:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection at wavelengths corresponding to the compound's absorption maxima

-

Typically using C18 columns and mobile phases consisting of acetonitrile/water or methanol/water mixtures

-

Useful for quantitative analysis and purity assessment

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures)

-

Visualization using UV light and/or appropriate staining reagents

-

Valuable for reaction monitoring and preliminary purity checks

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

If the compound is sufficiently volatile or can be derivatized

-

Provides both separation and structural information in a single analysis

-

Particularly useful for trace analysis and metabolite identification

-

These analytical methods collectively provide a comprehensive characterization of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, ensuring its identity and purity for research and development purposes .

Research Applications

Drug Discovery and Development

4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has significant potential in drug discovery and development, particularly in anticancer research. Its applications in this field include:

-

Lead compound identification:

-

Serves as a starting point for developing more potent and selective anticancer agents

-

Provides a structural template for medicinal chemistry optimization

-

Enables structure-activity relationship studies to understand key pharmacophore elements

-

-

Mechanistic studies:

-

Helps elucidate mechanisms of action against cancer cells

-

Aids in identifying specific molecular targets and pathways

-

Contributes to understanding resistance mechanisms

-

-

Combination therapy investigation:

-

Potential for synergistic effects when combined with established cancer treatments

-

May help overcome resistance to existing therapies

-

Could provide basis for multi-targeted therapeutic approaches

-

This compound's demonstrated anticancer activity makes it particularly valuable for research aimed at developing novel cancer treatments, especially given the continuing need for more effective and less toxic anticancer agents.

Medicinal Chemistry and Structure Modification

In medicinal chemistry, 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine serves as an important scaffold for structural modifications aimed at enhancing its biological activities and pharmacological properties:

-

Optimization strategies may include:

-

Modification of the methoxy group (position, replacement with other substituents)

-

Introduction of additional substituents on the benzothiazole ring

-

Alteration of the pyridine ring (position of nitrogen, addition of substituents)

-

Modification of the linking group between the benzothiazole and pyridine moieties

-

-

Structure-property relationship studies:

-

Investigation of how structural modifications affect physicochemical properties

-

Optimization of properties like solubility, lipophilicity, and metabolic stability

-

Development of analogs with improved drug-like characteristics

-

-

Multi-target drug design:

-

Creation of hybrid molecules combining the benzothiazole scaffold with other pharmacophores

-

Development of dual-action compounds addressing multiple disease mechanisms

-

Design of compounds with improved selectivity profiles

-

These medicinal chemistry applications highlight the versatility of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine as a template for developing new therapeutic agents with enhanced efficacy and improved pharmacological profiles .

Use as a Chemical Building Block

Beyond its direct biological applications, 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can serve as a valuable chemical building block for:

-

Synthesis of more complex heterocyclic systems:

-

Incorporation into larger molecular architectures

-

Development of dendrimeric structures

-

Creation of conjugates with biomolecules

-

-

Materials science applications:

-

Development of fluorescent probes and sensors

-

Creation of functional materials with specific electronic or optical properties

-

Incorporation into polymeric systems with biological activity

-

-

Chemical biology tools:

-

Development of affinity labels for target identification

-

Creation of photo-crosslinking agents

-

Design of activity-based probes for enzyme profiling

-

These applications demonstrate the compound's utility beyond its direct biological activities, highlighting its value as a versatile chemical entity in diverse research contexts .

Future Research Directions

Expanding Biological Activity Profiling

Future research on 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine should focus on expanding our understanding of its biological activity profile:

-

Comprehensive cancer cell line screening:

-

Testing against diverse cancer types to determine specificity

-

Evaluation in drug-resistant cancer models

-

Comparison with established anticancer agents

-

-

Investigation of potential antimicrobial activity:

-

Screening against bacterial and fungal pathogens

-

Assessment of activity against drug-resistant strains

-

Structure-activity studies for antimicrobial optimization

-

-

Evaluation of other potential therapeutic applications:

-

Anti-inflammatory activity testing

-

Neuroprotective effect assessment

-

Antiviral activity screening

-

-

Safety and toxicity profiling:

-

Cytotoxicity against normal cells

-

Genotoxicity assessment

-

Preliminary in vivo safety evaluation

-

This expanded biological profiling would provide a more complete picture of the compound's therapeutic potential and guide future development efforts .

Mechanistic Studies

Detailed investigations into the mechanism of action of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine are essential for realizing its full potential:

-

Target identification studies:

-

Affinity chromatography to identify binding partners

-

Computational modeling of potential target interactions

-

Proteomic approaches to identify affected pathways

-

-

Structure-based design:

-

Co-crystallization with identified targets

-

Computational docking and molecular dynamics studies

-

Fragment-based approaches to optimize binding

-

-

Cellular pathway analysis:

-

Effects on apoptosis pathways

-

Influence on cell cycle regulation

-

Impact on signal transduction cascades

-

-

Resistance mechanism investigation:

-

Study of potential resistance development

-

Identification of biomarkers for sensitivity/resistance

-

Strategies to overcome or prevent resistance

-

These mechanistic studies would significantly enhance our understanding of how 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine exerts its biological effects and guide rational optimization efforts .

Structural Optimization and Formulation Development

Future research should also address the optimization of 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine as a potential therapeutic agent:

-

Structure optimization:

-

Systematic modification of key structural features

-

Development of more potent and selective analogs

-

Improvement of pharmacokinetic properties

-

-

Formulation development:

-

Strategies to enhance aqueous solubility

-

Development of appropriate drug delivery systems

-

Investigation of prodrug approaches

-

-

Combination strategies:

-

Identification of synergistic drug combinations

-

Development of co-delivery systems

-

Exploration of multi-targeting approaches

-

-

Translational research:

-

In vivo efficacy studies in appropriate models

-

Pharmacokinetic and pharmacodynamic evaluations

-

Preliminary toxicology assessments

-

These research directions would help address practical challenges in developing 4-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine or its derivatives as viable therapeutic agents, bridging the gap between basic research and potential clinical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume